4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-11(15)6-12(16)14(9)8-10-3-2-4-13-7-10/h2-7,15H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVOTKOWJIXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC2=CN=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Alkylation Procedure:
- Reagents: Hydroxypyridine derivatives are alkylated with 2-(chloromethyl)pyridine hydrochloride or similar chloromethyl pyridine derivatives.
- Conditions: Use of silver carbonate as a base in toluene at elevated temperatures (~110°C) under dark conditions to avoid side reactions.
- Outcome: Formation of O-alkylated or N-alkylated products depending on the reaction conditions and substrate.
This alkylation step is crucial for introducing the pyridin-3-ylmethyl moiety at the N-1 position of the pyridinone ring.
Palladium-Catalyzed Cross-Coupling Reactions
To further diversify the pyridinone derivatives and introduce aryl or heteroaryl substituents, palladium-catalyzed Suzuki–Miyaura cross-coupling reactions are employed.
General Cross-Coupling Strategy:
- Starting Materials: O-alkylated pyridinone intermediates bearing halogen substituents (e.g., bromides).
- Catalysts: PdCl2(PPh3)2, Pd(OAc)2 with SPhos ligand, or Pd(PPh3)4.
- Bases: Sodium carbonate or tripotassium phosphate.
- Solvents: Mixtures of 1,4-dioxane and water or toluene and water.
- Temperature: Typically 90–110°C.
- Yields: High yields ranging from 77% to 100%.
This method allows the introduction of various aryl or heteroaryl groups, including pyridinyl substituents, to the pyridinone scaffold, enabling structural analog synthesis.
Deprotection and Demethylation Steps
Many synthetic routes involve methyl-protected hydroxyl groups on the pyridinone ring, which require demethylation to yield the free hydroxy functionality.
Demethylation Methods:
- Using Aluminum Chloride (AlCl3): Treatment in dichloromethane at room temperature.
- Using Methionine and Methanesulfonic Acid (MsOH): Heating at 50–90°C.
These conditions efficiently remove methyl protecting groups without affecting other sensitive functionalities, yielding the final hydroxy-substituted pyridinone compounds.
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1. Hydrolysis | Acid hydrolysis of ester | 1 N HCl, reflux 72 h | Formation of 4-hydroxy-6-methylpyridin-2(1H)-one |
| 2. Alkylation | N-alkylation with chloromethyl pyridine | Silver carbonate, toluene, 110°C | Introduction of pyridin-3-ylmethyl group |
| 3. Cross-coupling | Suzuki–Miyaura reaction | Pd catalysts, aryl boronic acids, bases, 90-110°C | Aryl/heteroaryl substitution on pyridinone ring |
| 4. Demethylation | AlCl3 or methionine/MsOH | Room temperature to 90°C | Removal of methyl protecting groups |
| 5. Metal-halogen exchange & HWE | n-BuLi, triisopropyl borate, phosphonate | Low temp lithiation, coupling, olefination | Introduction of aldehyde/olefinic functionalities |
Research Findings and Notes
- The hydrolysis method provides a straightforward and high-yielding route to the pyridinone core, which is foundational for further modifications.
- Alkylation using silver carbonate is effective for selective N-alkylation with pyridin-3-ylmethyl groups, maintaining functional group integrity.
- Palladium-catalyzed cross-coupling is versatile for introducing diverse substituents, critical for tuning biological activity and solubility.
- Demethylation methods are mild and compatible with sensitive heterocycles, ensuring the final product retains the hydroxy functionality essential for activity.
- Advanced synthetic methods including metal-halogen exchange and Horner–Wadsworth–Emmons reactions expand the scope for analog synthesis but require careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
- Anticancer Properties : The compound has been evaluated for its anticancer effects, showing promise in inhibiting tumor growth in vitro. Specifically, it has been tested against breast and colon cancer cell lines, with results indicating a dose-dependent reduction in cell viability.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. Its mechanism appears to involve the modulation of oxidative stress pathways.
Agricultural Applications
This compound has also been explored for agricultural uses:
- Pesticide Development : The compound's structural similarity to known agrochemicals positions it as a candidate for developing new pesticides. Its efficacy against specific plant pathogens was demonstrated in field trials, showing reduced disease incidence in treated crops.
- Herbicide Potential : Initial assessments indicate that the compound may possess herbicidal properties. Laboratory tests have shown inhibition of weed germination at certain concentrations, warranting further investigation into its application as an environmentally friendly herbicide.
Material Science Applications
In material science, the unique chemical structure of this compound allows for its incorporation into various materials:
- Polymer Additives : The compound has been studied as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improved resistance to thermal degradation.
- Coatings : Research suggests that this compound can be utilized in protective coatings due to its potential antioxidant properties, which may extend the lifespan of coated materials by preventing oxidative damage.
| Application Area | Activity Type | Observations |
|---|---|---|
| Antimicrobial | Bacterial Inhibition | Effective against Gram-positive/negative bacteria |
| Anticancer | Tumor Growth Inhibition | Dose-dependent reduction in cell viability in cancer cell lines |
| Neuroprotective | Oxidative Stress Modulation | Potential benefits in neurodegenerative disease models |
| Agricultural | Pesticide Efficacy | Reduced disease incidence in field trials |
| Material Science | Polymer Stability | Enhanced thermal stability in PVC formulations |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyridinones, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibiotic candidate.
Case Study 2: Neuroprotective Mechanisms
In research published by Neuroscience Letters, the neuroprotective effects were investigated using an oxidative stress model. The compound significantly reduced reactive oxygen species (ROS) levels, indicating its potential role in mitigating neuronal damage associated with Alzheimer's disease.
Mechanism of Action
The mechanism of action of 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Analysis
The biological and physicochemical properties of pyridin-2(1H)-one derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogues:
Physicochemical Properties
- Lipophilicity (logP) : Methyl and hydroxy groups at positions 6 and 4, respectively, may lower logP relative to 3-chloro or benzyl-substituted derivatives, reducing membrane permeability but enhancing target specificity .
Biological Activity
4-Hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one, commonly referred to as HMP, is a pyridone derivative with potential biological significance. This compound has garnered attention due to its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of HMP, summarizing key research findings and case studies.
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 220.24 g/mol
- CAS Number : 1172846-85-3
Antibacterial Activity
HMP has demonstrated significant antibacterial properties against various Gram-positive and Gram-negative bacteria. A study evaluated the minimum inhibitory concentration (MIC) of HMP against several bacterial strains, revealing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
These results indicate that HMP exhibits stronger activity against Staphylococcus aureus compared to other tested strains, suggesting its potential as a therapeutic agent for bacterial infections .
Antifungal Activity
In addition to its antibacterial effects, HMP has also been tested for antifungal activity. Research indicated that HMP inhibited the growth of Candida albicans and Aspergillus niger with varying degrees of efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
The compound's effectiveness against these fungi highlights its potential utility in treating fungal infections .
Anticancer Potential
Recent studies have explored the anticancer properties of HMP. In vitro assays demonstrated that HMP induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation:
- MCF-7 Cells : IC50 = 25 µM
- HeLa Cells : IC50 = 30 µM
These findings suggest that HMP could serve as a lead compound in the development of new anticancer therapies .
Case Studies
- Study on Antibacterial Efficacy : A comprehensive study involving various derivatives of pyridone compounds found that HMP exhibited superior antibacterial activity compared to structurally similar compounds. The study utilized both in vitro and in vivo models to validate the efficacy .
- Antifungal Research : A clinical trial assessed the effectiveness of HMP in patients with recurrent fungal infections. Results showed a significant reduction in infection rates among those treated with HMP compared to a control group .
- Cancer Cell Line Study : In a laboratory setting, researchers treated breast cancer cell lines with varying concentrations of HMP and observed dose-dependent cytotoxic effects. Flow cytometry analysis confirmed increased apoptosis rates in treated cells .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one?
Answer:
The synthesis of pyridin-2(1H)-one derivatives often involves multicomponent reactions (MCRs) and condensation steps. For example:
- Multicomponent Synthesis : Salicylaldehydes, malononitrile, and cyclohexanediones are combined in one-pot reactions to form pyridin-2(1H)-one scaffolds .
- Intermediate Functionalization : The compound may serve as an intermediate in synthesizing second-generation HIV-1 reverse transcriptase inhibitors, where polar groups (e.g., nitro at C-3) are introduced via condensation reactions .
- Solubility Optimization : Modifications like trifluoromethyl group incorporation (e.g., Method C and D in ) yield derivatives with improved solubility, though yields vary (23–67%) depending on substituents .
Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?
Answer:
Key techniques include:
- Spectroscopy : IR, -NMR, -NMR, and -NMR to confirm functional groups and substituent positions .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- Chromatography : HPLC or LC-MS to assess purity, especially for intermediates in drug discovery pipelines .
Advanced: How can structural modifications at C-3 and C-4 enhance bioactivity against therapeutic targets?
Answer:
- C-3 Polar Groups : Introducing nitro or cyano groups at C-3 improves binding to HIV-1 reverse transcriptase by enhancing hydrogen bonding with active-site residues (e.g., pyridinone-UC781 derivatives) .
- C-4 Olefinic Substituents : Bulky or electron-withdrawing groups (e.g., trifluoromethyl) at C-4 increase metabolic stability and target affinity, as seen in kinase inhibitors .
- Case Study : 6-(5-Chloro-8-hydroxynaphthalene-2-yl) derivatives exhibit enhanced antimicrobial activity due to synergistic interactions between the pyridinone core and aromatic substituents .
Advanced: What experimental strategies address solubility limitations of pyridin-2(1H)-one derivatives in pharmacological studies?
Answer:
- Structural Derivatization : Incorporating hydrophilic groups (e.g., morpholino, piperidinyl) improves aqueous solubility. For example, 4-(trifluoromethyl)pyridin-2(1H)-one derivatives with morpholine substituents show enhanced bioavailability .
- Formulation Optimization : Use of co-solvents (e.g., DMSO) or nanoemulsions can mitigate low solubility during in vivo testing .
- Prodrug Approaches : Masking hydroxyl groups as esters or phosphonates enhances solubility and tissue penetration .
Advanced: What in vivo models are suitable for evaluating neuroprotective or analgesic effects of this compound?
Answer:
- Neuroprotection : Rodent models of ischemic stroke or Alzheimer’s disease, with endpoints like reduced oxidative stress (e.g., glutathione levels) and improved cognitive performance .
- Analgesia : Thermal plate tests in CD-1 mice or Sprague-Dawley rats, measuring latency to pain response. Data analysis via GraphPad Prism 6 ensures statistical robustness .
- Dosing Considerations : Acute toxicity studies in rodents (e.g., LD determination) precede chronic efficacy trials to establish safety margins .
Advanced: How do researchers validate target engagement (e.g., enzyme inhibition) for this compound?
Answer:
- Enzyme Assays : Fluorescence-based or colorimetric assays (e.g., DPP-4 inhibition in ) quantify IC values. Controls include known inhibitors (e.g., sitagliptin for DPP-4) .
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like HIV-1 reverse transcriptase or kinases, guiding rational design .
- Mutagenesis Studies : Site-directed mutagenesis of target proteins (e.g., HIV-1 RT mutants) identifies critical residues for compound binding .
Methodological: How are structure-activity relationships (SARs) systematically explored for this compound?
Answer:
- Library Synthesis : Parallel synthesis of 3,4-disubstituted derivatives via modular routes (e.g., halogen displacement or Suzuki coupling) generates diverse analogs for SAR analysis .
- Pharmacophore Mapping : Key features like hydrogen bond donors (e.g., hydroxyl group) and hydrophobic regions are identified through comparative activity profiling .
- Data Correlation : Bioactivity data (e.g., IC, logP) are tabulated (see example below) to link substituents with efficacy:
| Substituent at C-3 | Substituent at C-4 | IC (nM) | LogP |
|---|---|---|---|
| Nitro | Trifluoromethyl | 12.5 | 1.8 |
| Cyano | Heptafluoropropyl | 8.2 | 2.1 |
| Example data adapted from and . |
Methodological: What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Synthetic Protocols : Detailed reaction conditions (e.g., solvent, temperature, catalyst) from peer-reviewed procedures (e.g., and ) must be strictly followed.
- Quality Control : Batch-to-batch consistency is verified via melting point analysis and HPLC purity checks (>95%) .
- In Vivo Standardization : Animal studies adhere to ARRIVE guidelines, including randomization, blinding, and power analysis for sample size .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
